N(4)-Acetylsulfadimethoxine
Overview
Description
N(4)-Acetylsulfadimethoxine is a sulfonamide antibiotic derivative. Sulfonamides are a group of synthetic antimicrobial agents that contain the sulfonamide group. This compound is specifically used in veterinary medicine to treat bacterial infections in animals. It is known for its broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N(4)-Acetylsulfadimethoxine typically involves the acetylation of sulfadimethoxine. The process begins with the preparation of sulfadimethoxine, which is synthesized by reacting 4,6-dimethoxypyrimidine with sulfanilamide. The resulting sulfadimethoxine is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N(4)-Acetylsulfadimethoxine undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate sulfadimethoxine.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of various oxidation products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: Sulfadimethoxine and acetic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N(4)-Acetylsulfadimethoxine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of sulfonamides and their derivatives.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections in animals, particularly in veterinary medicine.
Industry: Utilized in the development of new antimicrobial agents and formulations for veterinary use.
Mechanism of Action
N(4)-Acetylsulfadimethoxine exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. The compound targets the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, ultimately leading to bacterial cell death.
Comparison with Similar Compounds
Sulfadimethoxine: The parent compound of N(4)-Acetylsulfadimethoxine, used as an antibacterial agent.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness: this compound is unique due to its acetylated structure, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The acetyl group can also affect the compound’s solubility and stability, making it a valuable derivative for specific applications in veterinary medicine.
Properties
IUPAC Name |
N-[4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)24(20,21)18-14-16-12(22-2)8-13(17-14)23-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWIIKBKAIPUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891444 | |
Record name | N4-Acetylsulfadimethoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24341-30-8 | |
Record name | N-[4-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24341-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(4)-Acetylsulfadimethoxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024341308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N4-Acetylsulfadimethoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24341-30-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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